5-Hydroxypropafenone
Overview
Description
Synthesis Analysis
The synthesis of 5-hydroxypropafenone, as a metabolite, occurs through hepatic metabolism of propafenone. One study described the glucuronidation of propafenone and 5-hydroxypropafenone by agarose-bound uridine 5'-diphospho-glucuronyltransferase from bovine liver, highlighting the enzymatic pathways involved in its synthesis and metabolism (Neidlein et al., 1988).
Molecular Structure Analysis
Research on the molecular structure of 5-hydroxypropafenone focuses on its interaction with biological targets, such as cardiac ion channels. Its structure enables it to exert pharmacological activity, evidenced by its effects on electrocardiographic changes and blood pressure levels in humans (Haefeli et al., 1991).
Chemical Reactions and Properties
5-Hydroxypropafenone undergoes various chemical reactions, including glucuronidation, which is a key step in its metabolism. This process demonstrates its chemical reactivity, particularly in the presence of UDP-glucuronic acid (Neidlein et al., 1988).
Physical Properties Analysis
The determination of 5-hydroxypropafenone in biological matrices like plasma through high-performance liquid chromatography (HPLC) with electrochemical detection highlights its physical properties, such as solubility and stability, facilitating its quantification and study in pharmacokinetic analyses (Brode et al., 1988).
Chemical Properties Analysis
The chemical properties of 5-hydroxypropafenone, including its binding affinity to proteins and interaction with enzymes involved in its metabolism, are crucial for understanding its pharmacological activity. Studies on its protein binding in serum and solutions of isolated serum proteins provide insight into its distribution and potential interactions within the body (Tonn et al., 1992).
Scientific Research Applications
1. Effects on HERG Channels
5-Hydroxypropafenone, a main metabolite of propafenone, affects HERG channels. It inhibits HERG current similarly to propafenone, with both drugs shifting the activation curve and accelerating the deactivation and inactivation process of HERG current (Arias et al., 2003).
2. Interaction with Transient Outward Current
5-Hydroxypropafenone inhibits the transient outward potassium current (Ito) in neonatal rat ventricular myocytes. This inhibition is potent, time, concentration, and voltage-dependent, suggesting an open channel-blocking mechanism (Cahill et al., 2001).
3. Metabolizer Phenotype Identification
5-Hydroxypropafenone's concentration in plasma and urine can help identify the propafenone metabolizer phenotype in patients, particularly when assessing propafenone's metabolic ratio (Latini et al., 2004).
4. Pharmacogenomics and CYP2D6 Activity
The drug's interaction with CYP2D6, a metabolic enzyme, is significant in pharmacogenomic studies. The relationship between dextromethorphan/dextrorphan ratio and propafenone/5-hydroxypropafenone ratio in patients with atrial fibrillation indicates the impact of CYP2D6 polymorphism on drug metabolism (Chow et al., 2001).
5. Alpha1-Adrenoceptor Blocking Properties
5-Hydroxypropafenone, among other ligands, has been studied for its potential ability to interact with vascular alpha1-adrenoceptors, which is relevant in cardiovascular research (Centurión et al., 2006).
6. Influence on Pharmacokinetics and Polymorphism
Studies on the effect of genetic polymorphisms, especially CYP2D6, on the pharmacokinetics of propafenone and 5-hydroxypropafenone, provide insights into individual variability in drug response and potential cardiotoxicity (Doki et al., 2020).
Safety And Hazards
Future Directions
Future research should focus on larger cohorts to capture a more heterogeneous population with respect to CYP2D6 activity score, age, and ethnic diversity . Increased sample size of poor and ultrarapid metabolizers is warranted to further our understanding of the association between CYP2D6 genetic variation and metabolic capacity .
properties
IUPAC Name |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUTWDNUXHDYZRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701006775 | |
Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxypropafenone | |
CAS RN |
86384-10-3 | |
Record name | 5-Hydroxypropafenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086384103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl}-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYPROPAFENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AC8BF38NP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.